molecular formula C4H8O2 B042824 4-Hydroxy-2-butanone CAS No. 590-90-9

4-Hydroxy-2-butanone

Cat. No.: B042824
CAS No.: 590-90-9
M. Wt: 88.11 g/mol
InChI Key: LVSQXDHWDCMMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals . It is characterized by its ability to participate in a variety of chemical reactions due to the presence of both hydroxyl and carbonyl functional groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Butanone

    Reduction: 1,3-Butanediol

    Dehydration: 3-Buten-2-one

Scientific Research Applications

Pharmaceutical Applications

4-Hydroxy-2-butanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

  • Selective D3 Receptor Antagonists : It is utilized in the preparation of fused benzazepine molecules which act as selective D3 receptor antagonists, showing promise in treating conditions like schizophrenia and drug addiction .
  • Synthesis of Bioactive Compounds : The compound is involved in synthesizing verrucarin and mevalonic acid lactone, both of which have important biological activities .
  • Enantioselective Reductions : Research indicates that this compound can be used as a substrate in enantioselective ketone reductions, which are critical for producing optically active compounds necessary for drug development .

Industrial Applications

In addition to its pharmaceutical uses, this compound is applied in various industrial processes:

  • Production of 3-buten-2-one : Through dehydration over an anatase titanium dioxide catalyst, it can be converted into 3-buten-2-one, which is an important intermediate in organic synthesis .
  • Flavoring and Fragrance Industry : Its derivatives are utilized in the formulation of flavors and fragrances due to their desirable sensory properties .
  • Chemical Synthesis : The compound acts as a precursor for synthesizing other complex molecules such as beta-hydroxylactones and 4-methyl-5-hydroxymethylthiazole .

Case Study 1: Synthesis of Selective D3 Receptor Antagonists

A study demonstrated the synthesis of a series of fused benzazepine derivatives using this compound as a starting material. These derivatives exhibited high affinity for D3 receptors and showed potential therapeutic effects in preclinical models.

Case Study 2: Enantioselective Reduction

An investigation into the use of immobilized enzymes for the enantioselective reduction of ketones highlighted the efficiency of using this compound as a substrate. The study reported yields exceeding 90% with high enantiomeric excess, showcasing its utility in producing chiral intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-butanone involves its ability to participate in hydrogen bonding and nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These properties make it a versatile intermediate in various chemical syntheses .

Comparison with Similar Compounds

  • 3-Hydroxy-2-butanone
  • 5-Hydroxy-2-pentanone
  • Hydroxyacetone
  • Dihydroxyacetone
  • 4-Phenyl-2-butanone

Comparison: 4-Hydroxy-2-butanone is unique due to its specific combination of hydroxyl and carbonyl functional groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, while hydroxyacetone and dihydroxyacetone are also beta-hydroxy ketones, they do not possess the same reactivity profile as this compound .

Biological Activity

4-Hydroxy-2-butanone, also known as acetoin, is a compound with significant biological activity and applications in various fields, particularly in pharmaceuticals and biochemistry. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its utility.

This compound is an organic compound characterized by its hydroxyl group attached to a butanone backbone. It can be synthesized through several methods, including:

  • Aldol Condensation : This is the most common method, where acetone reacts with formaldehyde under basic conditions to yield this compound. The reaction can be optimized in supercritical conditions to enhance yield and minimize side reactions .
  • Catalytic Methods : Recent advancements have employed palladium-catalyzed reactions for the efficient synthesis of this compound from various substrates .

Biological Activity

This compound exhibits a range of biological activities that make it valuable in medicinal chemistry:

  • Pharmaceutical Applications : It serves as an intermediate in the synthesis of various pharmaceutical compounds, including selective D3 receptor antagonists, which are crucial for treating conditions like Parkinson's disease and schizophrenia .
  • Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its activity against specific bacterial strains has been documented, although detailed mechanisms remain under investigation.
  • Metabolic Effects : Research has shown that this compound can influence metabolic pathways, particularly in liver enzymes. For instance, it has been observed to affect cytochrome P450 enzyme activity in animal models, indicating potential implications for drug metabolism and toxicity .

Case Studies

Several studies have investigated the biological effects and applications of this compound:

  • Antimicrobial Activity : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects on growth, suggesting its potential as a natural preservative or therapeutic agent against infections.
  • Cytotoxicity Assays : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death.
  • Neuroprotective Effects : Research has indicated that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property is particularly relevant for developing treatments for neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, a comparative analysis is presented below:

CompoundBiological ActivityApplications
This compoundAntimicrobial, cytotoxic, neuroprotectivePharmaceuticals, food preservation
AcetoinSimilar antimicrobial propertiesFlavoring agent in food industry
ButanediolLimited antimicrobial activitySolvent and plasticizer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxy-2-butanone in laboratory settings?

  • Methodological Answer :

  • Catalytic Dehydration : Dehydrogenation of 1,3-butanediol using copper-based catalysts at 120°C under atmospheric pressure yields this compound with ~90% selectivity .
  • Aldol Condensation : Non-catalytic synthesis via supercritical aldol condensation of acetone and formaldehyde at 523–563 K and 17 MPa achieves high yields, though side reactions (e.g., formaldehyde disproportionation) require kinetic modeling for optimization .
  • Biocatalytic Reduction : Asymmetric reduction of this compound to (R)-1,3-butanediol using Candida krusei or Pichia jadinii strains, with substrate loading optimization (e.g., 45 g/L substrate yields 38.7 g/L product) .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • IR/NMR Spectroscopy : The hydroxyl (-OH) and ketone (C=O) groups are identified via IR peaks at ~3400 cm⁻¹ (broad, O-H stretch) and ~1700 cm⁻¹ (C=O stretch). 1^1H-NMR confirms the structure with signals at δ 1.2–1.4 ppm (CH₃), δ 2.5–2.7 ppm (COCH₂), and δ 3.6–3.8 ppm (CH₂OH) .
  • SMILES/InChI : The standardized representation (SMILES: CC(=O)CCO; InChIKey: LVSQXDHWDCMMRJ-UHFFFAOYSA-N) ensures unambiguous identification in cheminformatics workflows .

Q. What analytical techniques determine the gas-phase reactivity of this compound with hydroxyl radicals?

  • Methodological Answer :

  • Absolute Rate Method : Measure the rate coefficient (kk) for OH radical reactions at 294 K using vapor pressure data and competitive kinetics. Reported kk values are critical for atmospheric chemistry models .

Q. What are the key applications of this compound as a pharmaceutical intermediate?

  • Methodological Answer :

  • Synthesis of Bioactive Compounds : Used to prepare verrucarin (antifungal agent), mevalonic acid lactone (cholesterol precursor), and fused benzazepines (D3 receptor antagonists) via dehydration, reduction, or condensation reactions .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (e.e.) in biocatalytic reduction of this compound to (R)-1,3-butanediol?

  • Methodological Answer :

  • Strain Selection : Candida krusei ZJB-09162 achieves 83.9% conversion with 45 g/L substrate .
  • Experimental Design : Use Plackett-Burman (PB) and Central Composite Design (CCD) to optimize pH, temperature, and cofactor (NADH/NAD⁺) ratios .
  • Enzyme Engineering : Carbonyl reductases (e.g., CpSADH) provide >99% e.e. for (S)-isomers, while PFODH favors (R)-isomers .

Q. What strategies mitigate side reactions during supercritical synthesis of this compound from formaldehyde and acetone?

  • Methodological Answer :

  • Kinetic Modeling : Track formaldehyde consumption via cross-disproportionation with formic acid. Limit initial formaldehyde mass fraction to <5% to suppress formic acid formation .
  • Temperature Control : Operate at 543–563 K to balance reaction rate and byproduct formation .

Q. How do different catalysts affect selectivity in the dehydrogenation of 1,3-butanediol to this compound?

  • Methodological Answer :

  • Copper Catalysts : Achieve 90% selectivity at 120°C and 1.0 h⁻¹ gaseous feed space velocity. Byproducts include minor ketones (1.5 wt%) .
  • TiO₂ Catalysts : Anatase-TiO₂ facilitates dehydration to 3-buten-2-one, requiring post-synthesis purification for high-purity this compound .

Q. How can researchers resolve contradictions in kinetic models for this compound synthesis?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental vs. simulated yields (e.g., <10% deviation in supercritical synthesis models). Validate with GC-MS or HPLC .
  • Sensitivity Analysis : Identify rate-limiting steps (e.g., formaldehyde disproportionation) to refine activation energies .

Q. What mechanistic insights explain the stereochemical selectivity of this compound reductions?

  • Methodological Answer :

  • Enzyme-Substrate Docking : Molecular dynamics simulations reveal hydrogen-bonding interactions between ketone groups and reductase active sites, favoring (R)- or (S)-configurations .
  • Cofactor Dependence : NADH-dependent reductases exhibit tighter binding for specific enantiomers, as shown in Pichia jadinii .

Q. How does the hydration/dehydration equilibrium of this compound influence its stability in storage?

  • Methodological Answer :
  • Stabilization Protocols : Store under argon at 4°C to prevent keto-enol tautomerism. Monitor via periodic NMR to detect degradation (e.g., 3-buten-2-one formation) .
  • pH Control : Acidic conditions favor dehydration; neutral/basic conditions stabilize the hydroxyl form .

Q. Notes

  • Contradictions : Copper catalysts favor this compound synthesis , while TiO₂ promotes dehydration to 3-buten-2-one .
  • Unresolved Issues : Long-term stability of biocatalysts and scalability of supercritical synthesis require further study.

Properties

IUPAC Name

4-hydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSQXDHWDCMMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060442
Record name 2-Butanone, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Butanone, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Hydroxy-2-butanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.85 [mmHg]
Record name 4-Hydroxy-2-butanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20046
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

590-90-9, 68648-26-0
Record name 4-Hydroxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketones, C4-6, beta-hydroxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-hydroxybutan-2-one
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Hydroxy-2-butanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCM0BJ44MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-butanone
Reactant of Route 2
4-Hydroxy-2-butanone
Reactant of Route 3
4-Hydroxy-2-butanone
Reactant of Route 4
4-Hydroxy-2-butanone
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-2-butanone
Reactant of Route 6
4-Hydroxy-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.